molecular formula C10H11Cl2N3O2 B15298472 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride

4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride

Cat. No.: B15298472
M. Wt: 276.12 g/mol
InChI Key: MWDBGYXRUZHFDA-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride, typically involves the cyclization of amido-nitriles. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, interfere with DNA synthesis, and disrupt cell division and growth . These effects are mediated through its binding to specific sites on the target molecules, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes .

Properties

Molecular Formula

C10H11Cl2N3O2

Molecular Weight

276.12 g/mol

IUPAC Name

4-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C10H9N3O2.2ClH/c1-7-11-4-5-13(7)8-2-3-12-9(6-8)10(14)15;;/h2-6H,1H3,(H,14,15);2*1H

InChI Key

MWDBGYXRUZHFDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=C2)C(=O)O.Cl.Cl

Origin of Product

United States

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